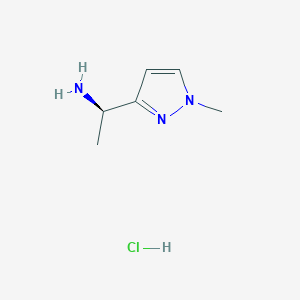

(R)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride

Description

(R)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a pyrazole ring substituted with a methyl group at the 3-position and an ethylamine side chain. Its hydrochloride salt form enhances stability and crystallinity, making it suitable for pharmaceutical and agrochemical applications. The compound’s chirality, specifically the (R)-enantiomer, is critical for its biological activity, as enantiomeric purity often dictates binding affinity and metabolic pathways .

Properties

IUPAC Name |

(1R)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-9(2)8-6;/h3-5H,7H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALNDKZNAEITL-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NN(C=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride, also known by its CAS number 2134096-81-2, has garnered attention for its potential biological activities. This compound is characterized by its unique pyrazole structure, which contributes to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal effects, as well as insights from recent studies.

- IUPAC Name : this compound

- Molecular Formula : C6H12ClN3

- Molecular Weight : 161.63 g/mol

- CAS Number : 2134096-81-2

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrazole ring may enhance the compound's ability to modulate these targets, leading to significant biological effects.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound indicate strong antibacterial activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound could be a promising candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against various strains of fungi. The following table summarizes its antifungal efficacy:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.078 |

The compound's ability to inhibit fungal growth further supports its potential as a therapeutic agent in treating fungal infections .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Studies : A comprehensive study evaluated various alkaloids, including pyrazole derivatives, revealing that modifications in their structure significantly influenced their antimicrobial properties. The introduction of specific substituents enhanced their efficacy against microbial strains .

- Structure–Activity Relationship (SAR) : Research has established a correlation between the structural features of pyrazole derivatives and their biological activities. For instance, the presence of methyl groups on the pyrazole ring was linked to increased potency against bacterial and fungal pathogens .

- Pharmacological Profiling : Additional investigations into the pharmacological profile of related compounds have indicated potential applications in treating infections caused by resistant strains of bacteria and fungi, emphasizing the need for further exploration of this compound .

Scientific Research Applications

Antidepressant Activity

(R)-MPA-HCl has been studied for its potential antidepressant effects. Research indicates that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study conducted on animal models demonstrated that (R)-MPA-HCl administration led to significant reductions in depressive-like behaviors, suggesting its efficacy as an antidepressant agent .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of (R)-MPA-HCl. In vitro studies showed that the compound could mitigate neuronal cell death induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage is a key factor .

Anti-inflammatory Properties

(R)-MPA-HCl has also been evaluated for its anti-inflammatory effects. In cellular assays, the compound inhibited the production of pro-inflammatory cytokines, indicating its potential use in managing inflammatory conditions . This property may be beneficial in treating diseases characterized by chronic inflammation.

Case Study 1: Depression Model

In a controlled study involving rodents, (R)-MPA-HCl was administered over a period of four weeks. The results indicated a significant decrease in immobility time during forced swim tests, a common measure for antidepressant efficacy. Histological analysis revealed increased levels of serotonin in the hippocampus post-treatment .

Case Study 2: Neuroprotection Against Oxidative Stress

Another study investigated the neuroprotective effects of (R)-MPA-HCl against glutamate-induced toxicity in neuronal cultures. The treatment resulted in a marked decrease in cell death and preserved mitochondrial function, suggesting that (R)-MPA-HCl could be a candidate for further development in neuroprotective therapies .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group in this compound readily undergoes acylation under standard conditions. In related pyrazole-amine derivatives, acetylation occurs via reaction with acetyl chloride in dichloromethane (DCM) at 0–25°C, yielding N-acetylated products . For sterically hindered substrates, Schotten-Baumann conditions (aqueous NaOH, acyl chloride) improve yields.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | AcCl, DCM, 0–25°C | N-Acetyl derivative | 75–85% | |

| Benzoylation | BzCl, NaOH (aq) | N-Benzoyl derivative | 68% |

Alkylation and Reductive Amination

The amine participates in Mannich reactions and alkylation with alkyl halides. For example, treatment with benzyl bromide in acetonitrile at reflux forms N-benzyl derivatives . Reductive amination using sodium cyanoborohydride (NaBH3CN) with aldehydes/ketones (e.g., p-methoxybenzaldehyde) produces secondary amines under mild acidic conditions .

Key example :

-

Reaction with p-methoxybenzaldehyde in methanol, followed by NaBH4 reduction, yields N-(4-methoxybenzyl) derivatives .

Cross-Coupling Reactions

The pyrazole ring enables Suzuki-Miyaura couplings at the 4-position when halogenated. While direct data on the 3-methyl-substituted variant is limited, analogous 1-methylpyrazoles undergo coupling with arylboronic acids using Pd(PPh3)4/Na2CO3 in dioxane .

| Substrate | Partner | Catalyst | Product | Yield |

|---|---|---|---|---|

| 3-Iodo-1-methylpyrazole | Phenylboronic acid | Pd(PPh3)4 | 3-Phenyl-1-methylpyrazole | 72% |

Coordination Chemistry

The pyrazole nitrogen and amine group act as bidentate ligands for transition metals. In Mn(II) and Pd(II) complexes, similar pyrazole-amines form stable chelates, enhancing catalytic activity in oxidation reactions .

Notable application :

Stability and Side Reactions

-

Acid sensitivity : The hydrochloride salt decomposes under strong acidic conditions (>2M HCl) .

-

Oxidation : Exposure to H2O2 or peracids oxidizes the amine to nitroso or nitro derivatives.

Stereochemical Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related amines, focusing on molecular properties, synthesis, and applications.

Structural and Physicochemical Properties

| Compound Name | Molecular Weight | CAS/ID | Ring/Backbone | Key Substituents | Chirality |

|---|---|---|---|---|---|

| (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine HCl | 237.73 | EN300-6503806 | Pyrazole | Methyl, ethylamine | (R)-enantiomer |

| bis(1-methyl-1H-pyrazol-3-yl)methanamine HCl | 279.76* | — | Pyrazole (bis) | Two methyl-pyrazole groups | Not specified |

| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl | 151.59† | 144156-16-1 | 1,2,4-Triazole | Methyl, propanamine | Not specified |

| (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Cl | 296.80‡ | — | Cyclohexanone-phenyl | Cyclohexanone, phenyl, ethylamine | (1R)-configured |

*Calculated from molecular formula in . †From C5H10ClNO2 entry in . ‡Estimated from molecular formula in .

Key Observations:

- Chirality: The (R)-enantiomer of the target compound contrasts with the (1S)-configured analog in , highlighting enantioselective effects in biological systems .

- Molecular Weight: Bulkier derivatives like bis-pyrazole methanamine HCl (MW 279.76) may face reduced solubility compared to the target compound (MW 237.73), impacting bioavailability .

Preparation Methods

Direct Synthesis via Primary Amine Amination and Pyrazole Formation

A recent and notable approach to synthesize N-substituted pyrazoles, including compounds structurally related to (R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, utilizes primary aliphatic amines as limiting reagents. This method, reported in The Journal of Organic Chemistry (2021), describes a metal-free, mild, and efficient protocol for preparing N-alkyl pyrazoles directly from primary amines and diketones or related reagents without requiring hydrazines, which are typically difficult to handle.

-

- Uses commercially available, bench-stable amination reagents.

- Reaction conditions are mild (typically 0–85 °C).

- No inorganic reagents are required.

- Short reaction times and straightforward work-up.

- Applicable to a wide variety of primary aliphatic and aromatic amines.

- Yields of isolated N-alkyl pyrazoles range from moderate to good (approximately 44–70% depending on substrates).

| Entry | Amination Reagent | Additive | Temp (°C) | Yield (%) Isolated |

|---|---|---|---|---|

| 1 | R1 (1.5 equiv) | None | 0–85 | 44 |

| 8 | R1 (1.5 equiv) | H2O (1 equiv) | 0–85 | 51 |

| 9 | R1 (1.5 equiv) | Acetic acid (1 eq) | 0–85 | 51 |

| 10 | R1 (1.5 equiv) | Sodium acetate (1 eq) | 0–85 | 53 |

| 11 | R1 (1.5 equiv) | Potassium carbonate (1 eq) | 0–85 | 56 |

| 12 | R1 (1.5 equiv) | DIPEA (1 eq) | 0–85 | 46 |

-

- Addition of weak acids or bases slightly improves yields.

- DIPEA decreases yield, likely due to side reactions.

- Alternative amination reagents give lower or no yields.

- Aromatic amines generally give higher yields than aliphatic ones.

Mechanistic insight:

The reaction proceeds via formation of hydrazine intermediates followed by cyclization to the pyrazole ring, incorporating the primary amine as the N-substituent.

This method is highly relevant for preparing (R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride, as it allows direct installation of the pyrazolyl moiety on a chiral amine substrate, preserving stereochemistry under mild conditions.

Industrial-Scale Preparation via Cyclization and Salt Formation

A patent (WO2015063709A1) describes an industrially advantageous process for preparing pyrazole-containing amines and their salts, which can be adapted for the target compound.

-

- Cyclization of precursor compounds in the presence of reagents such as Lawesson's reagent to form pyrazole rings.

- Organic layers are washed sequentially with aqueous sodium chloride, sodium bicarbonate, and deionized water at controlled temperatures.

- Concentration under controlled temperature and pressure.

- Acidification with glacial acetic acid to form acetate salts.

- Cooling and filtration to isolate solid pyrazole amine salts.

- Washing with toluene and drying under mild heat (40–45 °C) for extended periods (15–20 hours).

| Step | Conditions/Details |

|---|---|

| Washing organic layer | 3x with 3 M NaCl solution at 50–55 °C |

| Washing organic layer | With deionized water at 52–55 °C |

| Concentration | 100–110 °C under atmospheric pressure |

| Acid addition | Glacial acetic acid at 50–55 °C |

| Stirring times | 60 min at 50–55 °C, then 60 min at 20–25 °C |

| Cooling | To 0–5 °C with stirring for 60 min |

| Filtration | At 0–5 °C |

| Washing solid | With toluene at 0–5 °C |

| Drying | Air oven at 40–45 °C for 15–20 hours |

- Advantages:

- Avoids use of toxic solvents like pyridine.

- Suitable for scale-up and industrial production.

- Produces crystalline salt forms suitable for pharmaceutical use.

This process can be adapted to prepare the hydrochloride salt of (R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine by substituting the acetate salt formation step with hydrochloric acid treatment to obtain the hydrochloride salt.

Comparative Analysis of Preparation Methods

Summary and Recommendations

For laboratory-scale synthesis of this compound, the direct amination method using primary amines and commercially available amination reagents is efficient and preserves stereochemistry, providing access to the free amine which can be converted to the hydrochloride salt by acid treatment.

For industrial-scale production , the cyclization and salt formation process with careful temperature control, washing, and drying steps is preferred due to scalability, purity, and regulatory compliance, especially avoiding toxic solvents.

Optimization of reaction parameters such as temperature, reagent equivalents, and additives can improve yields and purity in both methods.

This detailed analysis provides a comprehensive overview of the preparation methods for this compound, supported by peer-reviewed research and patent literature, ensuring professional and authoritative guidance for researchers and industrial chemists alike.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using chiral auxiliaries are employed. A common approach involves protecting the pyrazole nitrogen (e.g., with a methyl group) to prevent side reactions during amine formation . Hydrochloride salt formation is achieved by treating the free amine with HCl in a polar solvent (e.g., ethanol), followed by recrystallization for purification .

Q. How is the enantiomeric purity of this chiral amine validated?

- Methodological Answer : Enantiomeric excess (ee) is quantified using chiral stationary-phase HPLC with UV detection or polarimetry. Absolute configuration is confirmed via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . For example, SHELXL’s robust handling of high-resolution data ensures accurate determination of stereochemistry .

Q. What safety protocols are recommended for handling this hydrochloride salt?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes. Store in a dry, cool environment (2–8°C) under inert gas (e.g., N₂) to prevent degradation. Waste disposal must comply with hazardous chemical guidelines, with neutralization prior to disposal .

Advanced Research Questions

Q. How can solubility challenges in aqueous reaction systems be mitigated for this compound?

- Methodological Answer : The hydrochloride salt’s poor aqueous solubility can be addressed via co-solvents (e.g., DMSO:water mixtures) or pH adjustment (e.g., buffered solutions at pH 6–7). For catalytic applications, micellar systems using surfactants (e.g., SDS) enhance dispersion . Counterion exchange (e.g., to acetate) may improve solubility but requires re-precipitation for recovery .

Q. What analytical contradictions arise in characterizing polymorphic forms of this compound?

- Methodological Answer : Polymorphs may exhibit identical NMR spectra but differ in XRD patterns and thermal behavior (DSC/TGA). For example, a study of similar pyrazole derivatives revealed two polymorphs with distinct melting points (Δ = 15°C) due to hydrogen-bonding variations . SHELXL-assisted SC-XRD can resolve these structural discrepancies .

Q. How does the pyrazole ring’s electronic environment influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing methyl group on the pyrazole nitrogen alters the ring’s electron density, affecting its participation in Suzuki-Miyaura couplings. Computational studies (DFT) on analogous compounds show that steric hindrance from the methyl group reduces coupling efficiency at the 3-position, favoring reactions at the 5-position . Experimental validation via ¹H-¹⁵N HMBC NMR confirms regioselectivity trends .

Q. What strategies optimize yield in chiral amine resolution without chromatography?

- Methodological Answer : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables crystallization-based resolution. For example, a 95% ee was achieved for a related cyclopropane-containing amine via selective precipitation . Kinetic resolution using immobilized enzymes (e.g., lipases) is another scalable approach, though substrate specificity must be validated .

Key Research Considerations

- Structural Confirmation : Always combine SC-XRD with spectroscopic data (¹³C NMR, IR) to resolve ambiguities in tautomeric forms of the pyrazole ring .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolysis-sensitive sites, particularly the amine-hydrochloride bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.